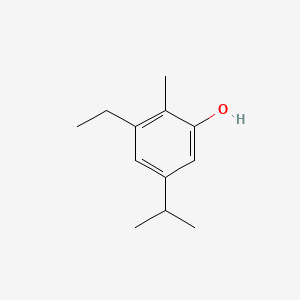

3-ethyl-5-isopropyl-2-methylphenol

Descripción

Structure

3D Structure

Propiedades

Número CAS |

68084-51-5 |

|---|---|

Fórmula molecular |

C12H18O |

Peso molecular |

178.27 g/mol |

Nombre IUPAC |

3-ethyl-2-methyl-5-propan-2-ylphenol |

InChI |

InChI=1S/C12H18O/c1-5-10-6-11(8(2)3)7-12(13)9(10)4/h6-8,13H,5H2,1-4H3 |

Clave InChI |

QTWMLLOLEYPWJU-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC(=C1)C(C)C)O)C |

SMILES canónico |

CCC1=C(C(=CC(=C1)C(C)C)O)C |

Otros números CAS |

68084-51-5 |

Origen del producto |

United States |

Structural Elucidation and Advanced Analytical Characterization of 3 Ethyl 5 Isopropyl 2 Methylphenol

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful hybrid technique that separates volatile compounds in a mixture and then provides information about their mass and fragmentation patterns. For a pure sample of 3-ethyl-5-isopropyl-2-methylphenol, GC would show a single peak at a specific retention time, which is dependent on the column and temperature program used. The subsequent mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (C11H16O = 164.24 g/mol ). The fragmentation pattern, resulting from the ionization process, would yield characteristic fragments that are indicative of its structure, such as the loss of methyl or ethyl groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl, isopropyl, and methyl groups would be observed in the 2850-2970 cm⁻¹ region. Bending vibrations for these groups and C-O stretching would provide further structural confirmation in the fingerprint region (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. One would expect to see distinct signals for the aromatic protons, the phenolic -OH proton, and the protons of the ethyl, isopropyl, and methyl substituents. The chemical shifts, splitting patterns (e.g., singlets, doublets, triplets, quartets, multiplets), and integration values would be key to confirming the substitution pattern on the phenol (B47542) ring.

¹³C NMR: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would confirm the substitution pattern, and specific signals would correspond to the carbons of the ethyl, isopropyl, and methyl groups, as well as the carbon atom bonded to the hydroxyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally sensitive compounds, LC-MS is an alternative to GC-MS. The compound would first be separated by liquid chromatography, and the eluent would be introduced into a mass spectrometer. Similar to GC-MS, this would provide a retention time and a mass spectrum. The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) would be critical for obtaining the molecular ion and relevant fragments. While specific LC-MS data for this compound is not publicly documented, its analysis would follow established protocols for phenolic compounds.

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for separating the compound from a mixture and for determining its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary technique for the separation and quantification of phenolic compounds. A method for this compound would typically be developed using a reversed-phase column (e.g., C18).

A typical HPLC method would involve the following parameters, which would be optimized for the best separation and peak shape:

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous solvent (often with a buffer like phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. |

| Flow Rate | Typically 0.5 to 1.5 mL/min. |

| Detection | UV detector, likely set at a wavelength where the phenol ring shows strong absorbance (e.g., around 275-280 nm). |

| Column Temperature | Maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times. |

By running standards of known concentrations, a calibration curve can be generated to quantify the amount of this compound in a sample.

Resolution of Isomeric Compounds and Related Phenols

The effective separation of this compound from its structural isomers and other related phenolic compounds is a significant challenge in analytical chemistry. The similarity in their physicochemical properties, a direct result of identical molecular weights and functional groups, necessitates the use of high-resolution analytical techniques. Positional isomers of thymol (B1683141) and carvacrol (B1668589) are particularly relevant models for understanding these separation challenges. nih.gov

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most established methods for the analysis and quantification of such isomers. nih.govresearchgate.net For instance, the separation of thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol), two of the most well-known isomeric phenols, is often difficult to achieve completely. nih.gov However, specialized chromatographic methods have been developed to overcome this. A reversed-phase HPLC (RP-HPLC) method utilizing a Diasorb 130-C18T column with a mobile phase of methanol, water, and tetrahydrofuran (B95107) (50:50:22, v/v) has been shown to effectively separate these two isomers, enabling their quantitative determination. researchgate.net

More advanced techniques like ultra-performance convergence chromatography (UPC²) offer rapid and highly efficient separations. A UPC² method using a Trefoil™ CEL1 column was able to separate thymol and carvacrol in under 2.5 minutes, demonstrating a significant enhancement in resolution compared to traditional methods. nih.gov Such chromatographic systems, which rely on subtle differences in the interactions between the analytes and the stationary phase, are critical for isolating specific isomers like this compound from a complex mixture of its positional isomers.

Another novel approach for the qualitative identification of phenolic isomers involves chemical oscillation systems. The Briggs-Rauscher (B-R) reaction, for example, has been used to distinguish between carvacrol and thymol. electrochemsci.org When introduced into the oscillating system, carvacrol causes a temporary quenching of the oscillation, with the inhibition time being proportional to its concentration. electrochemsci.org Thymol, under the same conditions, produces no such effect. electrochemsci.org This differential perturbation offers a unique method for identifying specific isomers based on their reactivity. electrochemsci.org

These examples with closely related phenols underscore the methodologies applicable to ensuring the isomeric purity of this compound. The choice of column, mobile phase composition, and detection technique is paramount in developing a robust method for resolving it from potential isomeric contaminants, such as those with rearranged alkyl groups on the phenolic ring.

Isomeric Purity and Identity Confirmation Techniques

Confirming the isomeric purity and unequivocally establishing the chemical identity of this compound requires a combination of advanced analytical techniques. These methods provide detailed structural information and allow for sensitive detection of impurities. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for this purpose. nih.govoiv.intrsc.org

In GC-MS analysis of alkylphenols, the compound is first separated from other components on a capillary column, typically one with an apolar stationary phase like 5% phenylmethylpolysiloxane. oiv.int Following separation, the molecule is ionized, and the resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. For alkylphenols, derivatization can be employed to improve chromatographic behavior and sensitivity. nih.gov For identity confirmation of this compound, the molecular ion peak and the characteristic fragment ions would be compared against a known standard or library data.

For enhanced selectivity and lower detection limits, especially in complex matrices, gas chromatography-tandem mass spectrometry (GC-MS/MS) is employed. thermofisher.com This technique uses a selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored for the target analyte and its isomers. thermofisher.com This minimizes matrix interference and provides a high degree of confidence in the identification and quantification of the specific isomer. thermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation and identity confirmation. researchgate.netnih.gov ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The number of signals, their chemical shifts, splitting patterns, and integration values allow for the precise mapping of the ethyl, isopropyl, and methyl groups on the phenol ring, distinguishing this compound from all other possible isomers. nih.govmdpi.com

The table below summarizes key analytical techniques and their role in the characterization of this compound and related compounds.

| Analytical Technique | Purpose | Typical Findings/Data | Reference |

| Gas Chromatography (GC) | Separation of isomers and related phenols. | Provides retention time data specific to each compound under defined conditions. Used to resolve thymol and carvacrol. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Isomer separation and quantification. | Effective separation of carvacrol and thymol using a C18 column and a specific mobile phase. | researchgate.net |

| Ultra-Performance Convergence Chromatography (UPC²) | High-resolution, rapid separation of isomers. | Separated thymol and carvacrol in less than 2.5 minutes, showing enhanced resolution. | nih.gov |

| Mass Spectrometry (MS) | Molecular weight determination and structural fingerprinting. | Provides a mass-to-charge ratio (m/z) of the molecular ion and its fragments. For the related 3-ethyl-5-methylphenol (B1664131), major peaks are observed at m/z 136 and 121. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation and identity confirmation. | ¹H and ¹³C NMR spectra reveal the precise arrangement and connectivity of atoms in the molecule. | researchgate.netmdpi.com |

Detailed spectral data is essential for the definitive identification of this compound. The following table provides predicted and experimental spectral data for related phenolic compounds, which serve as a reference for the characterization of the title compound.

Synthetic Methodologies and Chemical Derivatization of 3 Ethyl 5 Isopropyl 2 Methylphenol and Analogues

General Synthetic Routes for Substituted Phenols

The construction of polysubstituted phenolic scaffolds like 3-ethyl-5-isopropyl-2-methylphenol relies on fundamental organic reactions that allow for the introduction of various alkyl groups onto a phenol (B47542) ring. The primary methods involve direct alkylation or the rearrangement of existing isomers.

Alkylation Strategies on Phenolic Scaffolds

Alkylation of phenols is a primary method for creating more complex derivatives. repec.org This process, typically a Friedel-Crafts alkylation or a related reaction, involves the introduction of an alkyl group onto the aromatic ring. The reaction can be catalyzed by acids, such as cation-exchange resins, which facilitate the reaction between a phenol and an olefin. nih.govresearchgate.net For instance, the alkylation of m-cresol (B1676322) with propylene (B89431) is a known method for producing isopropyl-methylphenols. epo.org

The alkylation process is competitive, with both C-alkylation (on the carbon atoms of the benzene (B151609) ring) and O-alkylation (on the phenolic oxygen) being possible outcomes. pharmaxchange.info The reaction conditions, including the choice of catalyst, solvent, and temperature, determine the selectivity. pharmaxchange.infotandfonline.com Generally, O-alkylation to form a phenolic ether is often the most energetically favorable pathway under neutral conditions. nih.govresearchgate.net However, C-alkylation is promoted under conditions that favor electrophilic aromatic substitution. Cooperative catalysis systems, such as those using a Lewis acid (e.g., ZnCl₂) in combination with another acid catalyst, can achieve high regioselectivity for ortho-alkylation. acs.orgchemrxiv.org

The choice of alkylating agent is also critical. Alcohols and olefins are commonly used, with primary alcohols being attractive for green chemistry applications. repec.orgacs.org The reaction of phenols with branched olefins, catalyzed by acids like sulfuric acid in methanol, is an effective method for etherification, a form of O-alkylation. acs.org

Table 1: Overview of Phenol Alkylation Strategies| Alkylation Method | Typical Reagents/Catalysts | Primary Product Type | Key Characteristics |

|---|---|---|---|

| Friedel-Crafts Alkylation | Alkyl Halides, Alkenes, Alcohols; Lewis/Brønsted Acids (e.g., AlCl₃, Amberlyst-15) | C-Alkylated Phenols | Classic method for adding alkyl groups to the aromatic ring; can lead to isomer mixtures. nih.govacs.org |

| Ortho-Selective Alkylation | Alcohols; Cooperative Catalysts (e.g., ZnCl₂/CSA) | ortho-Alkylated Phenols | Provides high regioselectivity for the position adjacent to the hydroxyl group. chemrxiv.org |

| O-Alkylation (Etherification) | Olefins, Alkyl Halides; Acid Catalysts (H₂SO₄), Bases (for Williamson Ether Synthesis) | Phenolic Ethers | Favored under neutral or basic conditions; competes with C-alkylation. nih.govacs.org |

| Solvent-Controlled Alkylation | Alkyl Halides; Protic vs. Aprotic Solvents | C- vs. O-Alkylated Products | Protic solvents (e.g., water) can favor C-alkylation, while aprotic solvents (e.g., DMF) favor O-alkylation. pharmaxchange.info |

Rearrangement and Transalkylation Reactions of Isomeric Phenols

The direct alkylation of phenols often yields a mixture of isomers. To obtain a specific, thermodynamically stable isomer, rearrangement and transalkylation reactions are employed. These reactions are particularly important in industrial processes where a single isomer is desired. For example, the synthesis of 5-isopropyl-3-methyl-phenol can be achieved by the rearrangement of other isomeric monoisopropyl-3-methyl-phenols or by the transalkylation between polyisopropyl-3-methyl-phenols and 3-methyl-phenol. google.com

These processes are typically carried out at elevated temperatures, often between 200°C and 400°C, in the presence of a catalyst such as synthetic aluminum silicate. google.com An ionic rearrangement mechanism can describe the intramolecular migration of an alkyl group from the phenolic ether (formed via O-alkylation) to the carbon atoms of the ring, yielding C-alkylphenols. nih.govresearchgate.net Protonation significantly lowers the energy barriers for these migrations, facilitating the formation of ortho- and para-alkylated phenols. nih.govresearchgate.net Recently, a method for the transposition of phenols from the para- to the meta-position has been described, highlighting the ongoing development in controlling arene substitution patterns. nih.gov

Strategies for Chemical Derivatization of this compound Scaffold

Once the this compound scaffold is obtained, its phenolic hydroxyl group and aromatic ring serve as handles for further chemical modification, allowing for the synthesis of a wide range of derivatives.

Synthesis of Hydrazide-Based Sulfonamide Derivatives

Sulfonamides are an important class of compounds, and their synthesis from phenolic starting materials is a well-established process. A general route to prepare hydrazide-based sulfonamide derivatives from a phenol like this compound would involve a multi-step sequence. First, the phenol would undergo electrophilic sulfonation on the aromatic ring. The resulting sulfonic acid is then converted to a sulfonyl chloride, typically using a chlorinating agent.

This reactive sulfonyl chloride can then be reacted with hydrazine (B178648) (H₂NNH₂) to form the corresponding sulfonyl hydrazide. The sulfonyl hydrazide is a versatile intermediate. chemscene.com It can be further reacted with various isocyanates or isothiocyanates to yield hydrazide-based sulfonamide derivatives, specifically N-substituted hydrazinecarboxamides or hydrazinecarbothioamides. nih.gov Another approach involves reacting N-tosylhydrazones with sulfur dioxide in the presence of amines to directly form sulfonamides. nih.gov

O-Alkylation Reactions

O-alkylation converts the phenolic hydroxyl group into an ether linkage, a common strategy to modify a molecule's properties. The Williamson ether synthesis is a classic method, where the phenol is first deprotonated by a base to form a phenoxide anion, which then acts as a nucleophile, attacking an alkyl halide to form the ether. youtube.com

Various reagents can be used for O-alkylation, including alkyl halides and dialkyl sulfates, often in the presence of a catalyst such as a cyclic amidine, which is stable and regenerable. google.com The choice of solvent is crucial; aprotic solvents like DMF or DMSO typically favor the desired O-alkylation, whereas protic solvents can promote competing C-alkylation by solvating the phenoxide oxygen. pharmaxchange.info Modern methods also include copper-catalyzed O-alkylation reactions using alkylsilyl peroxides as alkyl radical precursors, which proceed under mild conditions. rsc.org The development of new catalytic systems, including ionic liquids, metal oxides, zeolites, and heteropolyacids, continues to expand the scope and efficiency of O-alkylation of phenols. tandfonline.com

Preparation of Bicyclic Ether Derivatives

Creating bicyclic ether derivatives from a phenolic scaffold requires the introduction of a second functional group that can participate in an intramolecular cyclization. A plausible strategy starting from this compound would involve an initial O-alkylation with a reagent containing a reactive site, such as an olefin (e.g., using an allyl halide).

The resulting allyl phenyl ether derivative can then undergo an intramolecular cyclization. For example, a gold(I) or platinum-catalyzed intramolecular hydroalkoxylation of the pendant olefin onto the phenolic oxygen would form a new heterocyclic ring fused to the original structure. organic-chemistry.org This type of reaction is effective for forming various oxygen heterocycles. organic-chemistry.org Another approach could involve the synthesis of a derivative containing a diol, which can be cyclized to form tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings using reagents like cerium ammonium (B1175870) nitrate (B79036). organic-chemistry.org These methods transform the planar phenolic starting material into a more complex, three-dimensional bicyclic ether structure. nih.gov

Synthesis of Sulfonate Esters

The synthesis of sulfonate esters from phenolic compounds is a well-established method for converting the hydroxyl group into a good leaving group or for creating biologically active molecules. researchgate.net For a phenol structurally similar to this compound, such as thymol (B1683141) (5-isopropyl-2-methylphenol), a common approach involves reaction with a sulfonyl chloride in the presence of a base. researchgate.net

A novel and efficient one-pot method for the para-sulfonation of thymol utilizes thionyl chloride (SOCl₂) as the sulfonating agent under mild conditions. semanticscholar.org This process involves the condensation of thionyl chloride onto thymol, followed by oxidation in the air. semanticscholar.org To optimize the yield, the reaction parameters can be adjusted. For instance, conducting the condensation in a non-polar solvent like cyclohexane (B81311) at a low temperature (0-5°C) with a molar ratio of thionyl chloride to thymol of 3:1 can significantly increase the yield to as high as 91%. semanticscholar.org The resulting product, 4-hydroxy-5-isopropyl-2-methylbenzenesulfonic acid, is a para-sulfonated derivative. semanticscholar.org

The general procedure for synthesizing sulfonate esters from a phenol involves dissolving the phenol in a suitable solvent, such as dichloromethane (B109758) (DCM), along with a base like triethylamine. researchgate.net The substituted sulfonyl chloride is then added to the mixture, and the reaction proceeds at room temperature. researchgate.net After the reaction is complete, the mixture is typically washed with water, and the organic layer containing the product is separated, dried, and purified, often through recrystallization, to yield the final sulfonate ester. researchgate.netresearchgate.net

Table 1: Reaction Conditions for Sulfonation of Thymol

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Sulfonating Agent | Thionyl Chloride (SOCl₂) | Up to 91.3% | semanticscholar.org |

| Solvent | Cyclohexane | ||

| Temperature | Low (0-5°C) | ||

| Molar Ratio (SOCl₂:Thymol) | ≥ 3 |

Electrophilic Aromatic Substitution for Geranylphenols

The hydroxyl group of phenols is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. byjus.com This reactivity is exploited in the synthesis of geranylphenols, where a geranyl group is attached to the aromatic ring.

A direct geranylation of phenols can be achieved by reacting the phenol with geraniol (B1671447). nih.gov This electrophilic substitution is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), often with a co-catalyst like silver nitrate (AgNO₃) in a solvent like acetonitrile (B52724). nih.gov The reaction involves the formation of a carbocation from geraniol, which then acts as the electrophile attacking the electron-rich phenol ring. libretexts.org

Microwave-assisted synthesis offers a more rapid alternative. nih.gov In this method, the phenol and an excess of geraniol are dissolved in acetonitrile with BF₃·OEt₂ as the catalyst. The mixture is heated in a microwave reactor to accelerate the reaction, significantly reducing the time required compared to stirring at room temperature. nih.gov For example, a reaction might be carried out at 75°C for 10 minutes under 40 W of power. nih.gov

Following the reaction, the mixture is typically quenched with ice and extracted with an organic solvent like ethyl acetate (B1210297). nih.gov Purification of the resulting geranylphenol derivatives is then performed using column chromatography to separate the desired products from any unreacted starting materials or side products. nih.govnih.gov

Table 2: Synthesis of Geranylphenol Derivatives

| Phenol Reactant | Reaction Method | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,4-Hydroquinone | Stirring at RT (48h) | BF₃·OEt₂, AgNO₃ | (E)-2-(3,7-Dimethylocta-2,6-dienyl)benzene-1,4-diol | N/A | nih.gov |

| Phloroglucinol | Stirring at RT (48h) | BF₃·OEt₂, AgNO₃ | (E)-2-(3,7-Dimethylocta-2,6-dienyl)benzene-1,3,5-triol | 32% | nih.gov |

| m-Cresol | Microwave (10 min) | BF₃·OEt₂ | (E)-4-(3,7-dimethylocta-2,6-dien-1-yl)-3-methylphenol | 10% | nih.gov |

| m-Cresol | Microwave (10 min) | BF₃·OEt₂ | (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-methylphenol | 22% | nih.gov |

| Hydroquinone | Microwave (10 min) | BF₃·OEt₂ | (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)benzene-1,4-diol | 21% | nih.gov |

Derivatization to Di- and Tetrahydropyrimidine/Dihydropyridine (B1217469) Analogues

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction used to produce dihydropyridine derivatives. organic-chemistry.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. organic-chemistry.org To create phenolic dihydropyridine analogues, a phenolic aldehyde would be used as the starting material.

Recent advancements have focused on developing more environmentally friendly and efficient methods, often employing novel catalysts and solvent-free conditions. nih.govscirp.org For example, ceric ammonium nitrate (CAN) can be used as a catalyst for a one-pot, solvent-free synthesis at room temperature. nih.gov The reaction involves mixing the aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate (B1235776) or acetylacetone), and ammonium acetate with a catalytic amount of CAN. nih.gov The progress is monitored by thin-layer chromatography (TLC), and the product is typically isolated by washing with water and recrystallizing from ethanol. nih.gov

This methodology allows for the synthesis of a wide range of 1,4-dihydropyridine (B1200194) derivatives. researchgate.net By choosing different substituted aldehydes and β-ketoesters, a library of compounds can be generated. scirp.org The use of nanocatalysts is also an emerging trend, offering advantages such as high catalytic activity, stability, and recyclability. scirp.org

A chemoenzymatic approach has also been developed for synthesizing optically active 3,4-dihydropyridin-2-ones from phenolic precursors, which can then be converted into enantioenriched 1,4-dihydropyridines. rsc.org

Spectroscopic and Chromatographic Validation of Synthesized Derivatives

The structural confirmation and purity assessment of newly synthesized derivatives are critical steps that rely on a combination of spectroscopic and chromatographic techniques. researchgate.netnih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structure elucidation. researchgate.net For sulfonate esters derived from phenols, ¹H NMR spectra would confirm the presence of aromatic protons and the alkyl groups of the parent phenol, while ¹³C NMR would show characteristic shifts for the carbons in the aromatic ring and the sulfonate group. semanticscholar.orgnih.gov In the case of geranylphenol derivatives, NMR is used to confirm the successful attachment of the geranyl chain to the phenolic ring. nih.gov For dihydropyridine analogues, NMR helps to identify the protons and carbons of the heterocyclic ring. rsc.org The use of chiral derivatizing agents, such as camphorsulfonates, allows for the determination of enantiomeric composition by NMR, as the resulting diastereomers often exhibit distinct signals. fordham.edu

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds and to gain structural information from fragmentation patterns. semanticscholar.orgresearchgate.net For instance, the mass spectrum of a sulfonated thymol derivative would show a molecular ion peak corresponding to its calculated molecular formula. semanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net For example, the synthesis of a sulfonate ester would be confirmed by the appearance of characteristic S=O stretching bands. researchgate.net Similarly, the successful derivatization of a phenol would be indicated by changes in the O-H stretching region.

Table 3: Spectroscopic Data for a Thymol Sulfonate Derivative (4-hydroxy-5-isopropyl-2-methylbenzenesulfonic acid)

| Technique | Observed Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6, ppm) | 1.15 (d, 6H), 2.45 (s, 3H), 3.16 (hept, 1H), 6.95 (s, 1H), 7.27 (s, 1H), 9.9 (s, 1H) | semanticscholar.org |

| ¹³C NMR (DMSO-d6, ppm) | 20.1, 23.3, 26.3, 122.9, 126.9, 131.9, 134.5, 135.9, 153.2 | |

| Mass Spec (MS) | m/z: 230 [M]+, 150, 135, 91, 77 | semanticscholar.org |

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of synthesized compounds and for quantitative analysis. chromatographyonline.comnih.gov A validated HPLC method involves establishing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govresearchgate.net Different columns, such as C18 or biphenyl (B1667301) columns, can be used depending on the polarity and structure of the analytes to achieve optimal separation. nih.govnih.gov The use of a diode-array detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification. nih.gov

Gas Chromatography (GC): GC is suitable for analyzing volatile compounds. brewerscience.com For less volatile phenolic derivatives, a derivatization step may be required to increase their volatility. chromatographyonline.com GC is often coupled with mass spectrometry (GC-MS) to provide both separation and structural identification of the components in a mixture. nih.gov

The choice between HPLC and GC depends on the properties of the compound, particularly its volatility and solubility. brewerscience.com HPLC is generally preferred for non-volatile, soluble compounds like many phenolic derivatives, while GC is used for volatile substances. brewerscience.comyoutube.com Both techniques are fundamental in quality control and for ensuring the purity of synthesized derivatives before further studies. slideshare.netyoutube.com

Computational Chemistry and Molecular Modeling of 3 Ethyl 5 Isopropyl 2 Methylphenol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Prediction of Binding Affinities and Molecular Interaction Sites

Information regarding the prediction of binding affinities and the specific molecular interaction sites for 3-ethyl-5-isopropyl-2-methylphenol is not available in current scientific literature. Such studies would theoretically involve docking this ligand against various protein targets to identify potential binding pockets and elucidate the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that would stabilize the complex.

Docking Score Analysis and Ligand Efficiency Metrics

A docking score is a numerical value that represents the binding affinity of a ligand to a receptor. Ligand efficiency metrics further refine this by normalizing the binding energy with respect to the size of the molecule. As no molecular docking studies have been published for this compound, there are no docking scores or ligand efficiency metrics to report.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time.

Analysis of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuations (RMSF), and Radius of Gyration (Rg)

Key metrics from MD simulations, including RMSD (to measure the average change in displacement of a selection of atoms for a particular frame), RMSF (to analyze the flexibility of different regions of a protein), and Rg (to assess the compactness of a protein), are not available for this compound due to the absence of relevant studies.

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Quantum chemical studies, particularly those employing DFT, are used to investigate the electronic structure and properties of molecules. There are currently no published quantum chemical studies or DFT applications specifically focused on this compound. These studies would be instrumental in determining properties such as molecular orbital energies, electrostatic potential, and reactivity descriptors.

Analysis of Electronic Structure and Reactivity Parameters (e.g., Frontier Molecular Orbitals: EHOMO, ELUMO)

The electronic structure of a molecule is fundamental to its reactivity. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical behavior. The energy of the HOMO (EHOMO) is associated with the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity.

Table 1: Frontier Molecular Orbital Energies for Isomers of this compound Data for 5-isopropyl-2-methylphenol (carvacrol) and 2-isopropyl-5-methylphenol (thymol) obtained from DFT calculations.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 5-isopropyl-2-methylphenol | -8.84 | -1.97 | 6.87 |

| 2-isopropyl-5-methylphenol | -8.79 | -1.92 | 6.87 |

Disclaimer: The data presented is for isomers of the target compound and should be considered as an approximation.

Calculation of Ionization Potential, Electron Affinity, and Electronegativity

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. The ionization potential (I) and electron affinity (A) can be approximated using Koopmans' theorem, where I ≈ -EHOMO and A ≈ -ELUMO. Electronegativity (χ) is the average of the ionization potential and electron affinity, while chemical hardness (η) is half of the HOMO-LUMO gap.

Using the data for the isomer 5-isopropyl-2-methylphenol, the following parameters can be estimated:

Ionization Potential (I): ~8.84 eV

Electron Affinity (A): ~1.97 eV

Electronegativity (χ): ~5.405 eV

Chemical Hardness (η): ~3.435 eV

These values provide a quantitative measure of the compound's reactivity, suggesting a moderate tendency to donate or accept electrons.

Table 2: Calculated Reactivity Parameters for an Isomer of this compound Based on data for 5-isopropyl-2-methylphenol.

| Parameter | Value (eV) |

| Ionization Potential (I) | 8.84 |

| Electron Affinity (A) | 1.97 |

| Electronegativity (χ) | 5.405 |

| Chemical Hardness (η) | 3.435 |

Disclaimer: The data presented is for an isomer of the target compound and should be considered as an approximation.

Structure-Based Virtual Screening Methodologies

Structure-based virtual screening (SBVS) is a computational technique used in drug discovery to identify potential drug candidates from large libraries of small molecules. nih.govchemspider.comchemfaces.com This method relies on the three-dimensional structure of a biological target, such as a protein or enzyme, to predict how well different ligands will bind to it. nih.gov The process typically involves molecular docking, where computational algorithms place various ligand conformations into the binding site of the target and estimate the binding affinity using scoring functions. chemfaces.com

While no specific SBVS studies involving this compound have been reported, this methodology could be readily applied to explore its potential biological targets. The first step would be to generate a 3D model of the compound. Subsequently, this model could be docked against a panel of known protein structures, particularly those associated with the biological activities of other alkylphenols, such as enzymes or receptors involved in inflammatory or microbial pathways. The results of such a screening could prioritize potential protein targets for further experimental validation.

In Silico Pharmacokinetic Predictions

The pharmacokinetic properties of a compound, which include its absorption, distribution, metabolism, and excretion (ADME), are crucial for its development as a potential therapeutic agent. In silico models are widely used to predict these properties early in the drug discovery process. nih.govmdpi.commdpi.com

Absorption, Distribution, and Excretion (ADE) Modeling

ADE models use the chemical structure of a compound to predict its fate in the body. For this compound, while specific ADE modeling studies are not available, predictions for its isomer, 3-ethyl-5-methylphenol (B1664131), can be found in databases such as FooDB. sigmaaldrich.com These predictions are based on established quantitative structure-activity relationship (QSAR) models.

Table 3: Predicted ADME-related Properties for an Isomer of this compound Data for 3-ethyl-5-methylphenol from FooDB.

| Property | Predicted Value | Source |

| Water Solubility | 1.82 g/L | ALOGPS |

| logP | 2.91 | ALOGPS |

| Bioavailability | Yes | ChemAxon |

| Rule of Five | Yes | ChemAxon |

| Ghose Filter | No | ChemAxon |

| Veber's Rule | Yes | ChemAxon |

These predictions suggest that the isomeric compound has favorable properties for oral bioavailability, adhering to Lipinski's Rule of Five and Veber's Rule. sigmaaldrich.com The predicted water solubility and lipophilicity (logP) are within the range for many orally absorbed drugs.

Gastrointestinal and Blood-Brain Barrier Permeability Predictions

The ability of a compound to be absorbed from the gastrointestinal (GI) tract and to cross the blood-brain barrier (BBB) are critical pharmacokinetic parameters. In silico models can provide initial estimates of these properties.

Gastrointestinal (GI) Absorption: Based on the predicted physicochemical properties of its isomer, 3-ethyl-5-methylphenol, such as its molecular weight, logP, and number of hydrogen bond donors and acceptors, high gastrointestinal absorption would be expected for this compound. sigmaaldrich.com

Blood-Brain Barrier (BBB) Permeability: Predicting BBB permeability is more complex, as it involves multiple factors including passive diffusion and active transport. nih.govnih.gov While specific predictions for this compound are not available, computational models based on molecular descriptors can be used. For instance, models often consider properties like molecular weight, polar surface area, and lipophilicity. nih.gov Given the lipophilic nature of alkylphenols, some degree of BBB penetration might be anticipated, though this would need to be confirmed with specific predictive models or experimental data. For example, a related compound, carvacrol (B1668589), is known to be lipophilic and can diffuse across the BBB. nih.gov

Investigation of Molecular Mechanisms and Structure Function Relationships of 3 Ethyl 5 Isopropyl 2 Methylphenol

Exploration of Specific Molecular Targets and Biological Pathways

No published research could be located that specifically investigates the interaction of 3-ethyl-5-isopropyl-2-methylphenol with the following biological targets:

Structure-Activity Relationship (SAR) Studies

Consistent with the lack of primary research on its biological activity, there are no available structure-activity relationship (SAR) studies for this compound derivatives.

Comparative Analysis of Isomeric and Analogous Phenolic Compounds on Molecular Targets

The biological activity of phenolic compounds is intrinsically linked to their molecular structure, particularly the nature and positioning of substituents on the phenol (B47542) ring. In the case of this compound, its key structural isomers are carvacrol (B1668589) (5-isopropyl-2-methylphenol) and thymol (B1683141) (2-isopropyl-5-methylphenol). The primary distinction between these isomers and the subject compound lies in the arrangement of the ethyl, isopropyl, and methyl groups around the phenolic hydroxyl group, which significantly influences their interaction with molecular targets.

Structure-Activity Relationships in Alkylphenols:

General structure-activity relationship (SAR) studies on alkylphenols reveal critical determinants of their biological effects:

Position of Alkyl Groups: The location of alkyl substituents relative to the hydroxyl group is paramount. For instance, in terms of estrogenic activity, alkylphenols with a substituent at the para position exhibit the highest potency, followed by meta and then ortho positions. researchgate.net This is attributed to the steric hindrance affecting the interaction with receptor binding pockets.

Branching of Alkyl Groups: Increased branching of the alkyl chain tends to enhance certain biological activities. researchgate.netoup.com For example, tertiary branched alkylphenols often show greater estrogenic potential than their secondary or normal-chain counterparts. oup.com

Comparative Activity of Isomers:

Carvacrol and thymol, both isomers of isopropyl-methylphenol, have been extensively studied, providing a basis for predicting the potential activities of this compound. The key difference between carvacrol and thymol is the position of the hydroxyl group relative to the isopropyl group; it is at the ortho position in carvacrol and the meta position in thymol. differencebetween.com This seemingly minor structural variance leads to differences in their biological properties.

| Compound | Key Structural Feature | Known Molecular/Cellular Interactions |

| Carvacrol | OH group ortho to the isopropyl group | Disrupts bacterial membranes, inhibits efflux pumps, prevents biofilm formation, modulates transient receptor potential (TRP) channels. researchgate.netjapsonline.com |

| Thymol | OH group meta to the isopropyl group | Disrupts bacterial membranes, demonstrates strong antiseptic and antibacterial properties. researchgate.netnih.gov |

| This compound | OH group with adjacent methyl and flanking ethyl and isopropyl groups | Based on SAR, the specific arrangement is expected to influence its antioxidant capacity and interactions with membrane-bound proteins. |

The presence of the hydroxyl group is crucial for the antioxidant activity of these compounds, as it can donate a hydrogen atom to scavenge free radicals. The surrounding alkyl groups modulate this activity by influencing the stability of the resulting phenoxyl radical and the steric accessibility of the hydroxyl group. nih.gov A comparative study on synthetic derivatives of carvacrol and thymol demonstrated that modifications to the phenolic ring can significantly enhance antioxidant properties. acs.org

Mechanistic Basis of Cellular Modulation (e.g., influence on reactive oxygen species production, endothelial function)

The cellular effects of phenolic compounds like this compound and its isomers are often rooted in their ability to modulate oxidative stress and influence key cellular signaling pathways.

Influence on Reactive Oxygen Species (ROS) Production:

Phenolic compounds are well-recognized for their antioxidant properties. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize reactive oxygen species.

Studies on carvacrol have shown that it can protect cells from oxidative damage by reducing intracellular ROS levels. researchgate.net This antioxidant activity is a cornerstone of its observed neuroprotective and anti-inflammatory effects. researchgate.net Thymol also exhibits potent antioxidant and free radical scavenging activities. nih.gov Given the structural similarities, it is highly probable that this compound also possesses antioxidant capabilities, with the specific efficacy being dependent on the electronic and steric effects of its particular alkyl arrangement.

Influence on Endothelial Function:

The vascular endothelium plays a critical role in cardiovascular health, and its dysfunction is often linked to increased oxidative stress. Isomeric phenolic compounds have been shown to positively impact endothelial function.

A study on 5-isopropyl-2-methylphenol (carvacrol) demonstrated its ability to enhance penile function in hypertensive rats by improving endothelial function and reducing superoxide (B77818) anion production in the corpus cavernosum. japsonline.com The compound was found to restore endothelial-dependent relaxation, suggesting an improvement in the nitric oxide (NO) signaling pathway. japsonline.com Carvacrol also acts as a vasodilator by interacting with voltage-gated calcium and transient receptor potential (TRP) channels. japsonline.com These findings suggest a potential therapeutic role for such compounds in conditions associated with endothelial dysfunction. While direct evidence for this compound is lacking, its structural analogy to carvacrol points towards a potential to modulate endothelial function through similar antioxidant and ion channel-interacting mechanisms.

Environmental Distribution and Transformation Pathways of Substituted Phenols

Environmental Fate Modeling for Phenolic Compounds

Environmental fate modeling is a crucial tool for predicting the transport and transformation of organic pollutants like 3-ethyl-5-isopropyl-2-methylphenol in various environmental compartments. These models integrate the compound's physicochemical properties with environmental parameters to simulate its behavior over time and space.

Quantitative Structure-Activity Relationship (QSAR) models are also instrumental in predicting the environmental fate of phenolic compounds. elsevierpure.com These models establish a mathematical relationship between the chemical structure of a compound and its environmental behavior, such as its degradation rate or toxicity. For substituted phenols, QSARs can predict reaction rate constants based on parameters like the electronic and steric effects of the substituent groups. elsevierpure.com

A study on the Songhua River in China utilized a multimedia fate model coupled with kinematic wave transport equations to describe the behavior of eight different phenol (B47542) compounds. nih.gov The model's predictions were found to be in general agreement with field observations, demonstrating the utility of such models in providing valuable data for water pollution control. nih.gov

Table 1: Predicted Environmental Distribution of Phenol

| Environmental Compartment | Predicted Percentage |

| Water | 73.3% |

| Air | 26.3% |

| Soil and Aquatic Sediments | 0.2% |

This data is for phenol and serves as an estimate for the potential distribution of substituted phenols like this compound.

Degradation Pathways (e.g., Photolysis, Hydrolysis)

The persistence of this compound in the environment is largely determined by its susceptibility to various degradation processes, primarily photolysis and hydrolysis.

Photolysis:

Photolysis, or the breakdown of a chemical by light, is a significant degradation pathway for phenolic compounds in sunlit surface waters and the atmosphere. rsc.orgrsc.org The process is initiated by the absorption of light, which excites the phenol molecule. For phenyl-substituted phenols, this can lead to the formation of aryloxyl radicals through a biphotonic process involving the triplet excited state. rsc.org These highly reactive radicals can then undergo further reactions, such as dimerization. rsc.org

The rate and products of photolysis are influenced by the specific substituents on the phenol ring. A study on phenyl-substituted phenols demonstrated that the kinetics of radical dimerization are affected by steric hindrance. rsc.org The presence of ethyl, isopropyl, and methyl groups on the aromatic ring of this compound will influence its light absorption properties and the stability of the resulting phenoxyl radical, thereby affecting its photolytic degradation rate.

Hydrolysis:

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many substituted phenols, direct hydrolysis under typical environmental pH conditions is not a major degradation pathway. However, the reactivity of the phenolic hydroxyl group can be influenced by the presence of other functional groups. While specific data on the hydrolysis of this compound is unavailable, studies on other phenolic derivatives provide some context. For example, the hydrolysis of benzamidomethyl derivatives of phenols has been investigated to understand their potential as prodrugs. acs.org The synthesis of substituted phenols can also involve hydrolysis steps, such as the hydrolysis of boronic esters. rsc.org

Transport and Distribution Mechanisms in Environmental Compartments

The movement and distribution of this compound in the environment are governed by a combination of its physical and chemical properties and the characteristics of the environmental media.

Transport in Water:

Once in an aquatic system, this compound can be transported by water currents. Its solubility in water will influence its concentration in the dissolved phase. The presence of alkyl groups (ethyl, isopropyl, methyl) generally decreases water solubility compared to phenol, which could lead to a greater tendency for this compound to associate with suspended particulate matter or sediment. The rate of diffusion of phenols in water can also be influenced by the size of the alkyl side chains, with smaller alkylphenols generally diffusing faster. pjoes.com

Transport in Air:

Phenolic compounds can be released into the atmosphere, where they can be transported as vapors. The volatility of this compound, which is influenced by its molecular weight and the intermolecular forces, will determine its partitioning between the gaseous and particulate phases in the air. In the atmosphere, phenolic compounds can react with hydroxyl radicals, leading to their degradation. acs.org

Sorption and Transport in Soil:

When introduced into the soil, the transport of this compound is significantly affected by sorption processes. researchgate.net The hydrophobicity of the molecule, as indicated by its octanol-water partition coefficient (Kow), is a key factor. A higher Kow suggests a greater affinity for the organic matter in soil, leading to stronger sorption and reduced mobility. The ethyl, isopropyl, and methyl groups on this compound would increase its Kow relative to phenol, suggesting it would be more strongly adsorbed to soil and have lower potential for leaching into groundwater. researchgate.net However, even with strong sorption, biodegradation can lead to the complete degradation of phenolic compounds in the upper soil layers. researchgate.net

Future Research Directions in 3 Ethyl 5 Isopropyl 2 Methylphenol Studies

Development of Advanced Analytical Techniques for Trace Detection and Metabolite Profiling

The ability to detect and quantify 3-ethyl-5-isopropyl-2-methylphenol in complex matrices and to identify its potential metabolites is fundamental to any future research. While standard methods for phenols exist, future work should focus on developing highly sensitive and specific techniques tailored for this compound.

Gas chromatography (GC) coupled with mass spectrometry (MS) is a preferred method for the analysis of phenolic compounds due to its high separation efficiency and sensitivity. frontiersin.orgnih.gov Future research could optimize GC-MS methods, focusing on selecting appropriate capillary columns, such as non-polar columns with 5% phenyl groups, to achieve baseline separation from its isomers. pageplace.de High-Performance Liquid Chromatography (HPLC), particularly with diode-array detection (DAD) or coupled with MS, offers another powerful tool, especially for analyzing potential metabolites that may be more polar than the parent compound. nih.govpageplace.de

Advanced extraction techniques will be crucial for isolating the compound from various media. Methodologies like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) could be adapted for extracting the analyte from solid or semi-solid matrices, while solid-phase extraction (SPE) offers a reliable method for aqueous samples. nih.gov

| Technique | Detector | Primary Application | Key Research Focus |

|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Quantification, Isomer Separation | Optimization of column chemistry and temperature programs for resolving structural isomers. frontiersin.org |

| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS), Diode-Array Detection (DAD) | Analysis of parent compound and polar metabolites. | Development of gradient elution methods for comprehensive metabolite profiling. pageplace.de |

| Solid-Phase Extraction (SPE) | N/A (Sample Preparation) | Trace enrichment from aqueous samples. | Screening and selection of sorbent materials with high affinity for the target analyte. pageplace.de |

| QuEChERS | N/A (Sample Preparation) | Extraction from complex matrices (e.g., soil, biological tissues). | Modification of the standard QuEChERS protocol for optimal recovery and cleanup. nih.gov |

Innovations in De Novo Synthesis and Stereoselective Derivatization Approaches

The controlled synthesis of highly substituted phenols like this compound with complete regiochemical control is a significant challenge. Future research will likely focus on novel catalytic and modular approaches to overcome the limitations of classical methods.

Recent advances have demonstrated palladium-catalyzed dehydrogenation–coupling–aromatization protocols to create ortho-substituted phenols from cyclohexanols and primary alcohols. acs.org Adapting such modular strategies could provide a flexible and efficient route to this compound and its derivatives. Another promising avenue is the one-step conversion of hydroxypyrone and nitroalkene starting materials, which offers excellent regiochemical control for producing highly substituted phenols. nih.gov Investigating these modern synthetic routes could enable the creation of a library of related compounds for structure-function relationship studies.

| Approach | Description | Potential Advantage for Synthesis | Reference |

|---|---|---|---|

| Pd-Catalyzed Dehydrogenation–Coupling–Aromatization | A modular protocol using cyclohexanols and primary alcohols to build the substituted aromatic ring. | High substrate scope and generation of clean byproducts (water and hydrogen gas). | acs.org |

| Hydroxypyrone and Nitroalkene Annulation | A one-step conversion of readily available starting materials to form the phenol (B47542) ring. | Provides complete regiochemical control, allowing precise placement of substituents. | nih.gov |

| Directed Ortho-Metalation (DoM) | Utilizes a directing group to selectively introduce substituents at a specific position on the aromatic ring. | High regioselectivity for creating specific substitution patterns. | N/A |

Integration of Multi-Omics Data for Systems-Level Understanding of Molecular Interactions

To understand the potential biological interactions of this compound at a systems level, future research could integrate data from various "omics" fields, including genomics, proteomics, and metabolomics. This approach can provide a holistic view of the molecular pathways affected by the compound in a given biological system (e.g., a cell culture model).

For instance, treating a model cell line with the compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and the metabolic profile (metabolomics) could reveal its mechanism of action. This multi-omics approach can help identify specific protein targets or metabolic pathways that the compound modulates, moving beyond single-endpoint assays. This strategy has been proposed for understanding the effects of novel drug molecules by correlating their structure with broad biological responses. mdpi.com

Exploration of Material Science Applications (e.g., Nanoencapsulation for enhanced stability and controlled release in research contexts)

Phenolic compounds can be susceptible to degradation from environmental factors. ffhdj.com In a research context, ensuring the stability and controlled delivery of a test compound is crucial for obtaining reproducible results. Nanoencapsulation, a technique that entraps a bioactive compound within a protective shell, offers a promising solution. ffhdj.comnih.gov

Future studies could explore the nanoencapsulation of this compound using food-grade biopolymers like maltodextrin (B1146171) or gum arabic. mdpi.commdpi.com The goal would be to produce stable nanoparticles (typically <200 nm in size) that protect the compound from oxidation and light-induced degradation. ffhdj.commdpi.com This would enhance its shelf-life and stability in experimental media. Furthermore, nanoencapsulation can facilitate the controlled release of the compound, which is highly valuable for in vitro studies investigating its time-dependent effects. researchgate.net The development of such formulations would be a key enabling step for more advanced biological research on the compound.

Advancements in Theoretical Chemistry and Predictive Modeling for Structure-Function Elucidation

Computational methods are invaluable for predicting the properties of molecules and guiding experimental work. Future theoretical studies on this compound can provide significant insights into its structure-function relationships.

Density Functional Theory (DFT) calculations can be employed to determine key quantum chemical parameters, such as the O-H bond dissociation energy (BDE). acs.org This value is critical for predicting the potential antioxidant activity of a phenol. Comparing the calculated BDE of this compound with that of known antioxidants like its isomer carvacrol (B1668589) or vitamin E could guide further experimental validation. acs.org

Furthermore, machine learning and decision tree models can be used to predict a compound's potential biological activities or toxicological profile based on its structural features (molecular descriptors). mdpi.comnih.gov By inputting calculated descriptors for this compound—such as logP, molecular weight, and electronic parameters (e.g., HOMO and LUMO energies)—into established predictive models, researchers can generate hypotheses about its likely behavior, which can then be tested experimentally. nih.gov

| Methodology | Predicted Parameter/Property | Significance in Research | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | O-H Bond Dissociation Energy (BDE), Electron Distribution, Dipole Moment. | Predicts antioxidant potential and reactivity. | acs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Predicted biological activity or toxicity. | Hypothesis generation for guiding experimental design. | nih.gov |

| Molecular Docking | Binding affinity to specific protein targets. | Identifies potential molecular targets for the compound. | N/A |

Q & A

Q. What are the optimal methods for synthesizing 3-ethyl-5-isopropyl-2-methylphenol with high purity?

Methodological Answer : The synthesis typically involves alkylation and isomer control. For example:

- Friedel-Crafts alkylation : Reacting phenol derivatives with ethyl and isopropyl halides in the presence of Lewis acid catalysts (e.g., AlCl₃) under controlled temperature (40–60°C).

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity .

- Yield optimization : Adjust stoichiometric ratios of substituents (ethyl:isopropyl:methyl) to minimize byproducts like 2,5-diethyl derivatives.

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Compare H and C spectra with computational predictions (e.g., DFT-based tools like Gaussian). Key signals: phenolic -OH (~5 ppm, broad), isopropyl methine (2.8–3.2 ppm) .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) with isotope-labeled standards (e.g., C-labeled derivatives) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 208.1463) .

- X-ray crystallography : For crystalline derivatives, determine bond angles and substituent spatial arrangement .

Q. What methodologies are recommended for determining the physicochemical properties (e.g., logP, solubility) of this compound?

Methodological Answer :

- logP (octanol-water partition coefficient) : Use shake-flask method with HPLC-UV quantification. Validate against computational models (e.g., ACD/Labs or ChemAxon) .

- Aqueous solubility : Perform equilibrium solubility studies in PBS (pH 7.4) at 25°C, monitored via UV-Vis spectroscopy at λmax ~275 nm.

- Thermal stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures .

Advanced Research Questions

Q. How can researchers investigate the biological interactions of this compound with enzymes or receptors?

Methodological Answer :

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with recombinant enzymes. Measure IC₅₀ values via dose-response curves .

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., estrogen receptors). Validate with SPR (surface plasmon resonance) for kinetic parameters (kₐ, k𝒹) .

- In vitro toxicity : Test cytotoxicity in HepG2 cells using MTT assays, with EC₅₀ determination after 24–72 hr exposure .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer :

- Photodegradation : Exclude UV light (λ >290 nm) in environmental chambers, monitor degradation via LC-MS/MS. Identify byproducts (e.g., quinone derivatives) .

- Biodegradation : Use OECD 301F test with activated sludge. Measure half-life (t₁/₂) and BOD/COD ratios.

- Soil adsorption : Batch experiments with varying soil types (e.g., loam, clay). Calculate Freundlich isotherms .

Q. How can stability challenges (e.g., oxidation susceptibility) be addressed during long-term storage?

Methodological Answer :

- Accelerated stability testing : Store at 40°C/75% RH for 6 months. Analyze degradation products monthly via UPLC-PDA.

- Antioxidant additives : Test 0.1% BHT or nitrogen atmosphere for oxidation-prone batches .

- Lyophilization : For aqueous solutions, lyophilize and store at -20°C; reconstitute in degassed solvents .

Q. How should contradictory data on bioactivity or toxicity be resolved?

Methodological Answer :

- Meta-analysis : Pool data from multiple assays (e.g., Ames test vs. comet assay) using random-effects models. Assess heterogeneity via I² statistics .

- Dose-response reevaluation : Test narrower concentration ranges (e.g., 0.1–10 µM) to identify threshold effects.

- Orthogonal validation : Confirm in vivo results (e.g., zebrafish models) if in vitro data conflict .

Q. What strategies are effective for synthesizing isotope-labeled derivatives for metabolic studies?

Methodological Answer :

- Deuterium labeling : Catalytic exchange using D₂O and Pd/C under high pressure. Confirm incorporation via H NMR .

- C-labeling : Incorporate C-methyl groups via Grignard reactions. Purify using preparative TLC and quantify via scintillation counting .

Q. How can this compound be applied in catalytic systems (e.g., as a ligand)?

Methodological Answer :

- Coordination chemistry : Synthesize metal complexes (e.g., Cu(II) or Fe(III)) and characterize via ESR and magnetic susceptibility .

- Catalytic activity : Test in oxidation reactions (e.g., cyclohexane to adipic acid) using H₂O₂ as oxidant. Monitor conversion via GC-FID .

Tables for Key Data

Q. Table 1. Spectroscopic Signatures of this compound

| Technique | Key Data | Reference |

|---|---|---|

| H NMR (CDCl₃) | δ 1.22 (t, 3H, -CH₂CH₃), δ 2.85 (m, 1H, isopropyl) | |

| HRMS | m/z 208.1463 [M+H]⁺ (calc. 208.1467) |

Q. Table 2. Environmental Degradation Parameters

| Condition | Half-Life (t₁/₂) | Major Byproduct |

|---|---|---|

| UV light (λ=300 nm) | 48 hr | 3-Ethyl-5-isopropyl-quinone |

| Activated sludge | 120 hr | Phenolic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.